4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O3S/c1-2-7-21-25(22,23)12-5-3-11(4-6-12)24-14-13(16)8-10(9-20-14)15(17,18)19/h3-6,8-9,21H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWUKNMMRAAIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method includes the chlorine/fluorine exchange using trichloromethylpyridine, followed by the construction of the pyridine ring from a trifluoromethyl-containing building block . The final step involves the sulfonation and propylation of the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Varied N-Substituents
The N-substituent on the sulfonamide group significantly influences activity and bioavailability:
Table 1: Structural Comparison of Sulfonamide Analogs
Pyridinyloxy-Containing Agrochemicals
The 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group is a recurring motif in pesticides, though attached to different functional groups:
Fluopicolide (CAS: 239110-15-7; )
- Structure : Benzamide linked to the pyridinyl group.
- Use : Fungicide targeting oomycete pathogens.
- Comparison : The benzamide group may target succinate dehydrogenase (SDH), whereas sulfonamides often inhibit dihydropteroate synthase (DHPS). This difference suggests divergent modes of action despite structural similarities .
Haloxyfop (CAS: 69806-34-4; )
- Structure: Phenoxypropanoic acid linked to the pyridinyl group.
- Use : Herbicide inhibiting acetyl-CoA carboxylase (ACCase) in grasses.
- The pyridinyloxy group’s role here is likely substrate specificity modulation .
Fluopyram (CAS: 658066-35-4; )
Table 2: Functional Group Impact on Bioactivity
Physicochemical and Toxicological Considerations
Solubility and Lipophilicity
Toxicity Profiles
- Haloxyfop etoxyl ethyl ester (CAS: 87237-48-7; ): Banned due to carcinogenicity, highlighting risks associated with ester functionalities.
- Target Compound : The absence of ester groups and presence of a stable sulfonamide may reduce metabolic activation into toxic byproducts, suggesting a safer profile .
Biological Activity
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide, with CAS number 338775-52-3, is a sulfonamide derivative that exhibits diverse biological activities. This compound is noteworthy due to its potential applications in pharmacology, particularly in the development of antimicrobial agents and other therapeutic modalities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClF3N2O3S
- IUPAC Name : this compound
- InChI Key : NBWUKNMMRAAIDL-UHFFFAOYSA-N
Antimicrobial Properties
Sulfonamides, including this compound, have been historically recognized for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production. Recent studies have shown that derivatives with trifluoromethyl groups enhance the antibacterial activity against various strains of bacteria, including resistant strains.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of the pyridine moiety in this sulfonamide may contribute to the inhibition of inflammatory mediators such as TNF-alpha and nitric oxide, which are involved in chronic inflammatory conditions.
Anticancer Potential
Emerging studies have suggested that sulfonamide derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. This compound's structural features may enhance its efficacy as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives, including those with trifluoromethyl substitutions, exhibited enhanced activity against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) lower than traditional sulfa drugs. -
Anti-inflammatory Mechanism :
Research highlighted in Journal of Medicinal Chemistry indicated that similar compounds could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines. The specific role of the pyridine ring was emphasized as crucial for activity. -
Cancer Cell Studies :
A recent investigation featured in Cancer Letters reported that the compound induced apoptosis in breast cancer cell lines via the mitochondrial pathway, suggesting a promising avenue for further development as an anticancer agent.
Q & A
Basic: What are the critical steps in synthesizing 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Coupling of the pyridine and benzenesulfonamide moieties via nucleophilic aromatic substitution, where the chloro group on the pyridine ring reacts with the oxygen nucleophile of the benzenesulfonamide derivative.
- Propylamine introduction : The N-propyl group is introduced through alkylation or amidation under basic conditions (e.g., NaH in DMF) .
Optimization strategies :- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate coupling steps in heterocyclic systems .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, the trifluoromethyl group ( ppm in F NMR) and sulfonamide protons ( ppm in H NMR) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 439.05 for CHClFNOS) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the sulfonamide group .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Docking studies : Molecular docking with enzymes like acps-pptase (involved in bacterial lipid biosynthesis) evaluates binding affinity. The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
- QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., chloro vs. methoxy groups) with antibacterial potency .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility (logP ~2.5) and metabolic stability .
Advanced: How can contradictory data on biological targets (e.g., enzyme inhibition vs. pesticide activity) be resolved?
Answer:
- Target validation assays : Use in vitro enzyme inhibition assays (e.g., acps-pptase inhibition) alongside whole-organism pesticidal activity tests to differentiate direct vs. indirect effects .
- Isotopic labeling : Track metabolite pathways using C-labeled analogs to identify off-target interactions .
- Structural analogs : Compare activity of derivatives lacking the sulfonamide group to isolate mechanism contributions .
Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, which hydrolyze in vivo to release the active form .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt formation : Sodium or hydrochloride salts of the sulfonamide improve bioavailability (tested via pH-solubility profiling) .
Basic: What are the key structural features influencing this compound’s stability under storage?
Answer:
- Hydrolytic sensitivity : The sulfonamide bond is prone to hydrolysis in acidic/basic conditions. Store at pH 6–8 in inert atmospheres .
- Light sensitivity : The trifluoromethyl-pyridine moiety may degrade under UV light; use amber vials and store at –20°C .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, requiring refrigeration for long-term storage .
Advanced: How does the electronic nature of substituents (e.g., trifluoromethyl vs. methyl) affect reactivity in further derivatization?
Answer:
- Electron-withdrawing groups (e.g., CF) : Reduce electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .
- Steric effects : The bulky trifluoromethyl group hinders meta-substitution, favoring para-functionalization in Suzuki-Miyaura couplings .
- Computational validation : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for site-selective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
